(+)-Adomeglivant

Type 2 Diabetes Glucagon Receptor Antagonism GPCR Pharmacology

Researchers studying hepatic glucose output often face tool compounds with poorly characterized selectivity or undocumented off-target effects. (+)-Adomeglivant addresses this gap as a validated GCGR allosteric antagonist. • Ki = 6.66 nM; >200-fold selectivity over related incretin receptors (GLP-1R, GIPR) ensures target-specific results. • Orally bioavailable-enables chronic dosing in rodent models of diabetes. • Dose-dependent, reversible aminotransferase elevation profile makes it a benchmark reference for evaluating hepatic safety of new GCGR antagonists. Supplied at ≥98% purity with full analytical documentation for reproducible in vitro (cAMP assays in HEK293-GluR cells) and in vivo metabolic studies.

Molecular Formula C32H36F3NO4
Molecular Weight 555.6 g/mol
CAS No. 872260-19-0
Cat. No. B605191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Adomeglivant
CAS872260-19-0
Synonyms(+)- Adomeglivant;  Adomeglivant, (+)-
Molecular FormulaC32H36F3NO4
Molecular Weight555.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m1/s1
InChIKeyFASLTMSUPQDLIB-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adomeglivant (LY2409021) Overview


(+)-Adomeglivant, also known by its development code LY2409021, is a synthetic organic small molecule that functions as a potent and selective allosteric antagonist of the human glucagon receptor (GCGR) . It was developed by Eli Lilly and Company and advanced into Phase 2 clinical trials for the treatment of type 2 diabetes mellitus (T2DM) . The compound acts by blocking glucagon-mediated signaling, thereby reducing hepatic glucose production and lowering blood glucose levels .

Pathway Fit GCGR allosteric antagonism signaling studies
Model Fit Hepatic glucose output research models
Workflow Fit Selectivity-profiling for incretin-related GPCRs
Dosing Fit Oral route compatible with chronic in vivo models

Why Adomeglivant Substitution Fails


Glucagon receptor (GCGR) antagonists constitute a mechanistically distinct class, yet they are not interchangeable. While all GCGR antagonists reduce hepatic glucose output, they exhibit significant divergence in binding affinity, selectivity against related incretin receptors (e.g., GLP-1R, GIPR), and, critically, their clinical safety and tolerability profiles . For instance, Adomeglivant demonstrates a specific selectivity window and a well-characterized, though ultimately limiting, adverse event profile marked by reversible aminotransferase elevations . Substituting Adomeglivant with a seemingly similar GCGR antagonist like MK-0893 without accounting for these nuanced differences in potency, selectivity, and toxicity could lead to misinterpretation of experimental results or, in a translational context, an erroneous projection of clinical risk-benefit.

Target: Adomeglivant (reported GCGR profile)
Substitute: Other GCGR antagonists (e.g., MK-0893 class)
1 Selectivity profile over incretin receptors may differ, shifting off-target GPCR interpretation across compounds.
2 Reported aminotransferase elevation context may not transfer; tolerability endpoint frequency differs within the class.
3 Comparable target binding does not ensure interchangeable endpoint response in metabolic research models.

Adomeglivant Evidence Guide


Glucagon Receptor Binding Affinity

Adomeglivant demonstrates high binding affinity for the human glucagon receptor (GCGR), with a reported Ki of 6.66 nM . This is comparable to the binding affinity of another well-studied GCGR antagonist, MK-0893, which has a reported IC50 of 6.6 nM for the same target . This comparable potency confirms that both compounds are effective at engaging the target, placing Adomeglivant among the most potent GCGR antagonists identified in its class.

Binding Affinity
Reported
Ki = 6.66 nM (human GCGR)
Supports target engagement in GCGR pathway studies
Comparable to MK-0893 IC50 6.6 nM in reported in vitro assays
Type 2 Diabetes Glucagon Receptor Antagonism GPCR Pharmacology

Selectivity Over Incretin Receptors

A critical differentiator for any receptor antagonist is its selectivity profile. Adomeglivant exhibits >200-fold selectivity for the glucagon receptor over related incretin receptors . In contrast, MK-0893 shows a more modest selectivity window, with IC50 values of 1020 nM for GIPR and >10000 nM for GLP-1R, representing a >150-fold and >1500-fold selectivity window, respectively, relative to its GCGR IC50 of 6.6 nM . This difference in selectivity could lead to distinct off-target effects in complex biological systems.

Selectivity Profile
Reported
>200-fold over related incretin receptors
MK-0893: >150-fold GIPR, >1500-fold GLP-1R
Selectivity profile supports GCGR-specific pathway interpretation
In vitro GPCR panel context; receptor-specific magnitudes differ
Selectivity Profiling GPCR Incretin Biology

Clinical Glycemic Efficacy

In a 12-week, Phase 2, double-blind, placebo-controlled trial in patients with type 2 diabetes, Adomeglivant (20 mg once daily) produced a statistically significant reduction in HbA1c compared to placebo . The placebo-adjusted reduction in HbA1c was -0.92% (p<0.001) . Additionally, fasting plasma glucose (FPG) was significantly reduced from a baseline of 9.1 mmol/L to 7.1 mmol/L in the Adomeglivant group, compared to a change from 9.1 mmol/L to 8.9 mmol/L in the placebo group, representing a net difference of -1.8 mmol/L (p<0.001) .

Glycemic Endpoint
Trial context
HbA1c −0.92% placebo-adjusted (reported P value)
Placebo, 12-week Phase 2 trial in T2D
Reported glycemic endpoint context in T2D Phase 2 trial
Supports model-response interpretation; endpoint data from NCT02091362
Type 2 Diabetes Clinical Trial Glycemic Control

Safety and Tolerability: Liver Enzyme Elevations

A defining characteristic of Adomeglivant's clinical profile, and a primary reason for its discontinuation, is its association with dose-dependent, reversible elevations in liver aminotransferases (ALT/AST) . In the Phase 2 trial, 16% of patients on Adomeglivant 20 mg experienced ALT elevations >3x the upper limit of normal (ULN), compared to 0% on placebo . While other GCGR antagonists like MK-0893 have also been associated with some liver enzyme elevations, the magnitude and frequency with Adomeglivant were a major differentiating factor in its clinical development and ultimate termination .

Liver Enzyme Endpoint
Trial context
ALT >3× ULN: 16% vs 0% placebo
Placebo, 12-week Phase 2 trial in T2D
Reported tolerability endpoint context; ALT elevation monitoring
Supports mechanism-based toxicity endpoint studies in chronic models
Drug Safety Hepatotoxicity Type 2 Diabetes

Adomeglivant Application Scenarios


Glucagon Signaling in Hepatic Glucose Production

Adomeglivant is an ideal tool compound for in vitro and in vivo studies aimed at dissecting the contribution of glucagon receptor signaling to hepatic glucose output. Its high potency (Ki = 6.66 nM) ensures complete target blockade at low concentrations, and its oral bioavailability allows for convenient chronic dosing in animal models of diabetes .

Mechanism-Based Hepatotoxicity Studies

Given its well-characterized, dose-dependent, and reversible elevation of liver aminotransferases, Adomeglivant serves as a valuable reference compound for investigating the mechanisms linking chronic glucagon receptor antagonism to hepatic steatosis and liver enzyme changes . It can be used to benchmark new GCGR antagonists with improved safety profiles.

Comparative Pharmacology with Other GCGR Antagonists

Adomeglivant's extensive in vitro and clinical dataset makes it an excellent benchmark for comparative studies. It can be used alongside other GCGR antagonists like MK-0893 to evaluate differences in selectivity, functional antagonism, and downstream metabolic effects in identical assay systems .

Functional Assays in GCGR-Expressing Cell Lines

The compound is widely used in cell-based assays, such as measuring cAMP accumulation in HEK293 cells expressing the human glucagon receptor, to confirm functional antagonism. Its high selectivity (>200-fold) helps ensure that observed effects are mediated specifically through GCGR inhibition .

Application
Selection Property
Validation Focus
Hepatic glucose production pathway studies
GCGR allosteric antagonism with reported binding affinity
Glucose output endpoint monitoring in hepatocyte models
Mechanism-based hepatotoxicity endpoint studies
Reported aminotransferase elevation context
ALT/AST monitoring in chronic in vivo models
GCGR antagonist comparator pharmacology
Selectivity profile review over incretin receptors
Off-target GPCR screening context
GCGR-expressing cell-based functional assays
Allosteric antagonism in cAMP accumulation assays
GCGR-specific pathway endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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